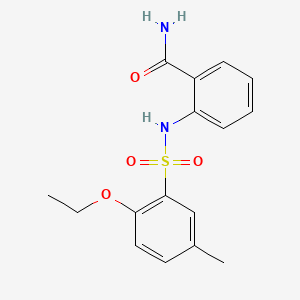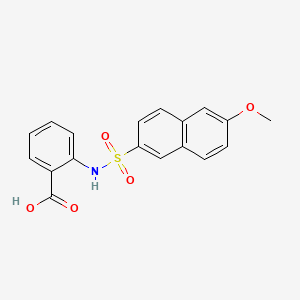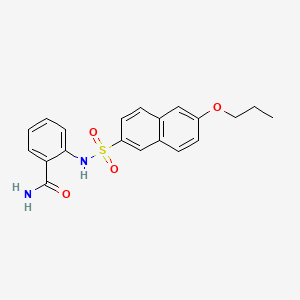
Zirconylperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconylperchlorate is a chemical compound with the molecular formula ZrO(ClO4)2. It is a white, crystalline powder that is soluble in water and has been widely used in scientific research.
Mecanismo De Acción
Zirconylperchlorate acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This property makes it useful in catalysis and other chemical reactions. Zirconylperchlorate can also form complexes with organic compounds, which can further enhance its catalytic activity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of zirconylperchlorate. However, it is known to be toxic and can cause skin and eye irritation upon contact. Inhalation of the compound can also cause respiratory irritation and damage to the lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zirconylperchlorate has several advantages for lab experiments, including its high solubility in water and its ability to form complexes with organic compounds. However, its toxic and corrosive nature requires careful handling and disposal. Additionally, the compound is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of zirconylperchlorate in scientific research. One area of interest is the development of new catalysts for the oxidation of alcohols and other organic compounds. Zirconylperchlorate could also be used as a precursor for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the biochemical and physiological effects of the compound and to develop safer handling and disposal methods.
Conclusion
Zirconylperchlorate is a useful compound in scientific research, with applications in catalysis, electrochemistry, and material science. Its mechanism of action as a Lewis acid and its ability to form complexes with organic compounds make it a valuable tool in chemical reactions. However, its toxic and corrosive nature requires careful handling and disposal. Future research should focus on the development of new catalysts and materials, as well as the understanding of the compound's biochemical and physiological effects.
Métodos De Síntesis
Zirconylperchlorate can be synthesized by reacting zirconium oxychloride with perchloric acid. The reaction produces zirconylperchlorate and hydrochloric acid as byproducts. The synthesis process requires careful handling of the reactants due to their corrosive and toxic nature.
Aplicaciones Científicas De Investigación
Zirconylperchlorate has been used in various scientific research applications, including catalysis, electrochemistry, and material science. It has been used as a catalyst in the oxidation of alcohols and in the synthesis of organic compounds. Zirconylperchlorate has also been used as an electrode material in lithium-ion batteries and as a precursor for the synthesis of zirconia-based materials.
Propiedades
Número CAS |
15607-09-7 |
|---|---|
Nombre del producto |
Zirconylperchlorate |
Fórmula molecular |
C11H22O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173837.png)




